
GSK682753A
准备方法
合成路线和反应条件
GSK682753A的合成涉及多个步骤,从关键中间体的制备开始。该过程通常包括:
核心结构的形成: this compound的核心结构通过一系列缩合和环化反应合成。
官能团修饰: 通过取代反应,通常涉及卤化和烷基化,将各种官能团引入核心结构。
最终组装: 在受控条件下,通过将修饰后的核心结构与特定的侧链偶联来组装最终化合物。
工业生产方法
This compound的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:
反应条件的优化: 优化温度、压力和溶剂条件,以最大限度地提高产量和纯度。
提纯技术: 采用色谱和结晶等先进的提纯技术,以确保最终产物的纯度。
化学反应分析
反应类型
GSK682753A经历了各种化学反应,包括:
氧化: 在特定条件下,该化合物可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子内的某些官能团。
取代: 取代反应,特别是卤化和烷基化,在this compound的合成和修饰中很常见。
常用试剂和条件
氧化剂: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原剂: 硼氢化钠和氢化铝锂是常用的还原剂。
取代试剂: 氯和溴等卤化剂,以及甲基碘等烷基化剂是常用的试剂。
主要产物
这些反应形成的主要产物包括具有修饰官能团的this compound的各种衍生物,可用于进一步的研究和开发。
科学研究应用
Immunology
GSK682753A is instrumental in studying the role of EBI2 in immune cell dynamics. Its ability to inhibit EBI2 activity allows researchers to dissect the receptor's function in B cell positioning within lymphoid follicles and its involvement in immune responses to pathogens.
Cancer Research
Given EBI2's association with Epstein-Barr virus-related malignancies, this compound serves as a valuable tool for investigating therapeutic strategies targeting EBI2 signaling pathways. The compound's efficacy in reducing B cell proliferation suggests potential applications in treating EBV-associated cancers .
Inflammatory Diseases
The modulation of EBI2 activity by this compound has implications for various inflammatory conditions where B cell migration plays a critical role. By inhibiting EBI2, this compound may help manage diseases characterized by excessive B cell activity and migration, such as autoimmune disorders .
Table 1: Summary of Experimental Findings on this compound
Study | Cell Type | Assay Type | IC50 (nM) | Effect Observed |
---|---|---|---|---|
Benned-Jensen et al. (2014) | HEK293 cells | Calcium release | 2 | Inhibition of calcium mobilization |
Rosenkilde et al. (2011) | CHO cells | ERK1/2 MAPK activation | 3.0 | Suppression of ERK phosphorylation |
Study on B cells (2011) | Murine B cells | Proliferation assay | 53.6 | Reduced proliferation in EBI2-overexpressing cells |
Case Study: Inhibition of EBV-Induced B Cell Proliferation
In a study examining the effects of this compound on EBV-induced B cell proliferation, researchers found that treatment with the compound significantly reduced the growth of EBI2-overexpressing B cells compared to wild-type controls . This finding underscores the potential for this compound as a therapeutic agent in managing EBV-related conditions.
作用机制
GSK682753A通过与EBI2结合并抑制其活性来发挥作用。这种抑制影响由G蛋白介导的信号通路,导致免疫细胞迁移和定位减少。 该化合物专门针对EBI2上的氧固醇结合位点,阻止受体与天然配体相互作用 .
相似化合物的比较
类似化合物
7α,25-二羟基胆固醇: EBI2的天然配体,参与免疫细胞迁移。
GSK682751A: EBI2的另一种反向激动剂,具有类似但略有不同的结构特性。
独特性
GSK682753A以其对EBI2的高效力和选择性而独一无二。 它能够抑制G蛋白依赖性和非依赖性信号通路,使其成为研究EBI2功能和开发靶向该受体的治疗剂的宝贵工具 .
如果您有任何具体问题或需要更多详细信息,请随时询问!
生物活性
GSK682753A is a small molecule identified as an inverse agonist for the Epstein-Barr virus-induced receptor 2 (EBI2), which plays a crucial role in immune regulation and B cell positioning. This article explores the biological activity of this compound, focusing on its mechanisms of action, potency, and implications for therapeutic applications.
This compound functions primarily as a competitive antagonist of EBI2, inhibiting its activation by oxysterols, particularly 7α,25-OHC. This inhibition occurs at the level of G protein activation, as evidenced by various assays:
- GTPγS Binding Assay : this compound demonstrated an IC50 value of approximately 2.6 nM , indicating strong inhibition of G protein activation induced by EBI2 .
- ERK1/2 MAPK Activation : The compound also inhibited ERK1/2 phosphorylation with an IC50 of 8 nM , suggesting that it effectively blocks downstream signaling pathways activated by EBI2 .
The compound's efficacy is further supported by its ability to inhibit β-arrestin recruitment, which is another pathway through which EBI2 can signal. The IC50 for this effect was found to be 40 nM .
Potency and Efficacy
The potency of this compound varies across different assays and cellular contexts. A summary of its biological activity is presented in the table below:
Functional Readout | Cellular System | EC50 (nM) | This compound IC50 (nM) |
---|---|---|---|
Gαi Coupling | SK-N-MC cells | 2 | 54 |
ERK1/2 MAPK Activation | CHO cells | 3 | 8 |
p38 MAPK Activation | CHO cells | ND | ND |
GTPγS Binding | HEK293 cells | 0.1 to 8 | 2.6 |
Calcium Release | CHO cells | 2 | ND |
β-arrestin Recruitment | CHO cells | 1 to 200 | 40 |
Cell Migration | hEBI2-overexpressing mouse B cells | 0.1 | 0.007 |
ND indicates data not determined.
Immune Regulation
This compound has been shown to significantly inhibit B cell migration and proliferation in response to oxysterols. In experiments involving murine B cells, the compound reduced antibody-stimulated proliferation by up to 32-fold in EBI2-overexpressing cells compared to EBI2-deficient counterparts . This underscores its potential utility in modulating immune responses, particularly in conditions where EBI2 is implicated, such as autoimmune diseases and viral infections.
Viral Infection
The role of EBI2 in Epstein-Barr virus (EBV) infection highlights the relevance of this compound in virology. By inhibiting EBI2 activity, this compound may reduce EBV-mediated signaling pathways that facilitate viral persistence and immune evasion . This positions this compound as a candidate for further investigation in antiviral therapies targeting EBV-related malignancies.
属性
IUPAC Name |
8-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl3N2O3/c24-18-5-1-16(2-6-18)4-8-21(29)27-11-9-23(10-12-27)15-28(22(30)31-23)14-17-3-7-19(25)20(26)13-17/h1-8,13H,9-12,14-15H2/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDLWMWIRXGSJM-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)C=CC4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CN(C(=O)O2)CC3=CC(=C(C=C3)Cl)Cl)C(=O)/C=C/C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (GSK682753A) interact with EBI2 and what are the downstream effects of this interaction?
A1: 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one acts as an inverse agonist of EBI2, meaning it inhibits the receptor's constitutive activity. [] This inhibition affects several downstream signaling pathways:
- Reduced cAMP response element-binding protein (CREB) activation: this compound effectively inhibits CREB activation, likely through the G protein signaling pathway. []
- Decreased ERK phosphorylation: EBI2 constitutively activates the extracellular signal-regulated kinase (ERK) pathway. This compound significantly reduces ERK phosphorylation, suggesting interference with this pathway. []
- Suppressed B cell proliferation: EBI2 overexpression enhances antibody-stimulated B cell proliferation. This compound effectively suppresses this proliferation by inhibiting EBI2's constitutive activity. []
Q2: What is the significance of the Phe111 residue in EBI2 for the activity of 8-[(E)-3-(4-Chlorophenyl)prop-2-enoyl]-3-[(3,4-dichlorophenyl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one?
A2: Research suggests that Phe111, located at position III:08/3.32 in EBI2, plays a crucial role in the binding and inhibitory activity of this compound. Substituting Phe111 with Alanine significantly reduces the compound's potency by over 500-fold, highlighting this residue's importance for this compound's inverse agonism. [] This finding provides valuable insight into the potential binding site of this compound on EBI2 and could guide further development of EBI2-targeting compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。